5-Bromo-N1-isopropylbenzene-1,2-diamine

Description

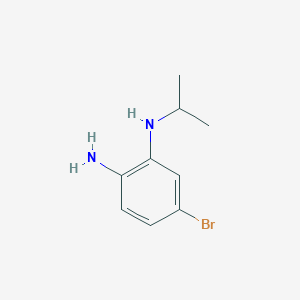

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYJCZYMCDLXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731916 | |

| Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038408-35-3 | |

| Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N1-isopropylbenzene-1,2-diamine typically involves the bromination of N1-isopropylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring . Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often facilitated by a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain precise control over reaction parameters. This ensures high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1-isopropylbenzene-1,2-diamine can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

Scientific Research Applications

5-Bromo-N1-isopropylbenzene-1,2-diamine is primarily utilized in the following areas:

Organic Synthesis

- Intermediate in Synthesis: This compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions.

- Formation of Derivatives: The presence of bromine and amine groups makes it suitable for forming various derivatives, which can be further modified to enhance their properties or biological activity.

Medicinal Chemistry

- Pharmaceutical Development: Given its structural features, this compound has potential applications in developing pharmaceutical agents. Similar compounds have been documented to exhibit antimicrobial, anti-inflammatory, and anticancer activities due to their ability to interact with biological targets effectively .

- Biological Activity: The halogen substituents (bromine) enhance lipophilicity and binding affinity to biological targets, making it a candidate for drug design .

Material Science

- Polymer Preparation: The compound can be utilized in the preparation of advanced materials and polymers due to its reactive functional groups, which can be integrated into polymer matrices.

Mechanism of Action

The mechanism of action of 5-Bromo-N1-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and isopropyl group on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways involved in enzyme activity, protein binding, and other biochemical processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-N1-isopropylbenzene-1,2-diamine

- CAS No.: 1038408-35-3

- Molecular Formula : C₉H₁₃BrN₂

- Molecular Weight : 229.12 g/mol

- Key Features : A brominated aromatic diamine with an isopropyl substituent at the N1 position.

Applications :

Primarily used as an intermediate in pharmaceutical research, particularly in kinase inhibitor development (e.g., as part of the multi-kinase inhibitor "12O" for solid tumor therapy) .

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Substituents on the benzene ring and the N1 position significantly influence reactivity, stability, and applications. Key analogs include:

Stability and Reactivity

Biological Activity

5-Bromo-N1-isopropylbenzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological effects, including anticancer properties, enzyme inhibition, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the molecular formula C10H15BrN2. The presence of a bromine atom and two amino groups contributes to its unique reactivity and biological profile. The compound's structure is critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives based on similar scaffolds have shown potent inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | Induces apoptosis |

| 12d | A-549 | 13.92 ± 1.21 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases, which are crucial in cancer signaling pathways. For example, related compounds have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR), both of which are vital for tumor growth and angiogenesis:

| Enzyme Target | IC50 (µM) |

|---|---|

| CDK4 | 0.046 |

| VEGFR | 0.046 |

These results highlight the potential of this compound in targeting critical pathways involved in cancer progression .

Antimicrobial Activity

Compounds structurally related to this compound have also been investigated for antimicrobial properties. The presence of halogen atoms such as bromine has been associated with enhanced antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against multiple cancer cell lines. The results showed that modifications to the isopropyl group significantly affected potency.

- Molecular Docking Studies : Molecular modeling studies indicated that certain structural features enhance binding affinity to target enzymes, suggesting a rational basis for further optimization of this compound as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N1-isopropylbenzene-1,2-diamine?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 5-bromo-1,2-diaminobenzene with isopropyl bromide in the presence of a base (e.g., pyridine or EtOH) under reflux. This method mirrors protocols used for analogous N-alkylated diamines, where alkyl halides react with diamines to introduce substituents . Optimization of solvent (e.g., ethanol vs. DMSO) and reaction time (6–24 hours) is critical for yield improvement.

Q. How is the purity of this compound validated?

Purity is assessed using HPLC with UV detection (λ = 254 nm) and GC-MS. Confirmation of structure involves - and -NMR spectroscopy to verify the isopropyl group’s methyl resonances (~1.2 ppm for CH) and aromatic protons. Mass spectrometry (ESI-MS) provides molecular ion validation (expected [M+H] at m/z 259) .

Q. What safety precautions are required when handling this compound?

Due to potential toxicity and instability of aromatic diamines, use PPE (gloves, goggles), work in a fume hood, and avoid exposure to light or moisture. Storage should be in airtight containers under inert gas (N) at –20°C. Spills require neutralization with dilute acetic acid before disposal .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., aromatic proton splitting, isopropyl group integration).

- FT-IR : To identify NH stretches (~3350 cm) and C-Br bonds (~600 cm).

- XRD : For crystallographic validation using SHELX software to refine unit cell parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation be addressed during synthesis?

Competing alkylation at both amine groups can occur. To favor mono-alkylation:

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies between calculated and observed NMR shifts may arise from solvent effects or tautomerism. Solutions include:

Q. How does steric hindrance from the isopropyl group influence reactivity?

The isopropyl group reduces nucleophilicity of the adjacent amine, affecting subsequent reactions (e.g., cyclization or cross-coupling). Mitigation strategies:

Q. What methodologies optimize crystallinity for XRD analysis?

Slow evaporation from a mixed solvent system (e.g., CHCl/MeOH) enhances crystal growth. For SHELX refinement:

Q. How can this diamine be utilized in heterocyclic synthesis?

It serves as a precursor for quinoxalines (via condensation with diketones) or benzimidazoles (using carboxylic acids). For example:

- React with isatin derivatives in DMSO at 100°C to form indoloquinoxalines (monitored by TLC).

- Catalyze cyclization with PCl to form halogenated heterocycles .

Q. What experimental designs assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies:

- Dissolve in buffers (pH 1–13) and analyze degradation via LC-MS at 24-hour intervals.

- Identify degradation products (e.g., debromination or oxidation) and model kinetics using Arrhenius plots .

Methodological Considerations

Q. How to troubleshoot low yields in reductive amination involving this diamine?

Q. What computational tools predict reactivity in cross-coupling reactions?

DFT-based software (Gaussian, ORCA) models electronic effects of the bromine and isopropyl groups on reaction barriers. Fukui indices identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.